molecular formula C12H22ClNO B5231677 2-(1-adamantyl)-2-aminoethanol hydrochloride

2-(1-adamantyl)-2-aminoethanol hydrochloride

Cat. No. B5231677
M. Wt: 231.76 g/mol
InChI Key: RSUUPNDVLLFMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-2-aminoethanol hydrochloride, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It was first synthesized in the 1960s and was approved by the FDA in 2003. Memantine is a non-competitive NMDA receptor antagonist that works by regulating the activity of glutamate, which is an important neurotransmitter in the brain.

Mechanism of Action

2-(1-adamantyl)-2-aminoethanol hydrochloride works by blocking the NMDA receptors in the brain. NMDA receptors are responsible for the influx of calcium ions into the brain cells. Excessive calcium influx can lead to excitotoxicity, which is the death of brain cells. 2-(1-adamantyl)-2-aminoethanol hydrochloride helps to regulate the activity of NMDA receptors by blocking their activity. This helps to prevent the death of brain cells and slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects
2-(1-adamantyl)-2-aminoethanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to regulate the activity of glutamate in the brain, which is an important neurotransmitter involved in learning and memory. It has also been shown to block the activity of NMDA receptors, which helps to prevent the death of brain cells. 2-(1-adamantyl)-2-aminoethanol hydrochloride has been shown to have a good safety profile and is well-tolerated by patients.

Advantages and Limitations for Lab Experiments

2-(1-adamantyl)-2-aminoethanol hydrochloride has a number of advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has a good safety profile and is well-tolerated by patients. However, 2-(1-adamantyl)-2-aminoethanol hydrochloride also has some limitations for lab experiments. It is a drug that is used to treat Alzheimer's disease and is not typically used for other research purposes. It is also a relatively expensive drug, which can limit its use in lab experiments.

Future Directions

There are a number of future directions for the research of 2-(1-adamantyl)-2-aminoethanol hydrochloride. One area of research is the potential use of 2-(1-adamantyl)-2-aminoethanol hydrochloride in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another area of research is the potential use of 2-(1-adamantyl)-2-aminoethanol hydrochloride in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, there is ongoing research into the mechanisms of action of 2-(1-adamantyl)-2-aminoethanol hydrochloride and its effects on the brain. This research could help to further our understanding of the role of glutamate in the brain and the potential use of NMDA receptor antagonists in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-(1-adamantyl)-2-aminoethanol hydrochloride involves the reaction of 1-Adamantylamine with glycidol in the presence of hydrochloric acid. The reaction results in the formation of 2-(1-adamantyl)-2-aminoethanol hydrochloride. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-(1-adamantyl)-2-aminoethanol hydrochloride has been extensively studied for its potential use in the treatment of Alzheimer's disease. Alzheimer's disease is a progressive neurodegenerative disorder that affects millions of people worldwide. The disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain, which leads to the death of brain cells.
Studies have shown that 2-(1-adamantyl)-2-aminoethanol hydrochloride can help to slow down the progression of Alzheimer's disease by regulating the activity of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in learning and memory. However, excessive glutamate activity can lead to excitotoxicity, which is the death of brain cells. 2-(1-adamantyl)-2-aminoethanol hydrochloride helps to regulate glutamate activity by blocking NMDA receptors, which are responsible for the influx of calcium ions into the brain cells.

properties

IUPAC Name

2-(1-adamantyl)-2-aminoethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-11,14H,1-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUUPNDVLLFMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Adamantan-1-yl-2-amino-ethanol

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